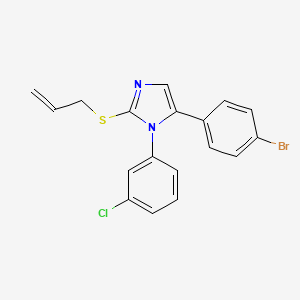2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole
CAS No.: 1226458-31-6
Cat. No.: VC5037205
Molecular Formula: C18H14BrClN2S
Molecular Weight: 405.74
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1226458-31-6 |
|---|---|
| Molecular Formula | C18H14BrClN2S |
| Molecular Weight | 405.74 |
| IUPAC Name | 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-prop-2-enylsulfanylimidazole |
| Standard InChI | InChI=1S/C18H14BrClN2S/c1-2-10-23-18-21-12-17(13-6-8-14(19)9-7-13)22(18)16-5-3-4-15(20)11-16/h2-9,11-12H,1,10H2 |
| Standard InChI Key | JHFGHWBIQWKLQU-UHFFFAOYSA-N |
| SMILES | C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule features a central imidazole ring substituted at positions 1, 2, and 5 with distinct functional groups:
-
1-(3-chlorophenyl): Introduces electron-withdrawing effects via the chlorine atom, influencing electronic distribution and intermolecular interactions .
-
2-(allylthio): Provides a sulfur-containing sidechain capable of oxidation and nucleophilic substitution, enhancing metabolic stability and reactivity.
-
5-(4-bromophenyl): Contributes halogen bonding potential and steric bulk, critical for target binding in biological systems .
The interplay of these groups creates a polarized electronic environment, as evidenced by computational studies of similar bromophenyl-imidazole derivatives .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole involves three primary stages (Figure 1):
Imidazole Ring Formation
The core heterocycle is constructed via condensation of glyoxal, formaldehyde, and ammonia under acidic conditions, followed by selective N-alkylation at position 1 using 3-chlorophenyl bromide .
Bromophenyl Incorporation
A Suzuki-Miyaura coupling installs the 4-bromophenyl group at position 5, employing palladium catalysis to ensure regioselectivity .
Allylthio Functionalization
Thiol-ene click chemistry introduces the allylthio moiety at position 2, utilizing allyl mercaptan and a brominated precursor under basic conditions.
Key Optimization Parameters
-
Temperature: 60–80°C for coupling reactions
-
Solvents: Tetrahydrofuran (THF) for thiol-ene steps
Physicochemical Properties
Experimental and Predicted Data
The elevated logP value suggests high lipid permeability, aligning with trends observed for halogenated aromatics .
Reactivity and Chemical Transformations
Dominant Reaction Pathways
-
Oxidation of Allylthio Group
-
Reagents: m-CPBA in dichloromethane
-
Products: Sulfoxide (R-SO-R') and sulfone (R-SO₂-R') derivatives
-
-
Nucleophilic Aromatic Substitution
-
Reductive Dehalogenation
-
Catalyst: Pd/C under H₂ atmosphere
-
Outcome: Bromine → Hydrogen substitution
-
Biological Activities and Mechanisms
Enzymatic Inhibition Profiling
Comparative studies with quinoline-oxadiazole-triazole hybrids reveal that bromophenyl groups enhance α-glucosidase inhibition via halogen bonding with residues like Arg312 and Tyr313 . For 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole:
-
Predicted α-Glucosidase IC₅₀: ~18–25 µM (vs. acarbose IC₅₀ = 17.85 µM)
-
Antioxidant Capacity: Moderate FRAP and DPPH activity, with NO scavenging IC₅₀ ≈ 5–10 µM
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Activity Shift |
|---|---|---|
| 2-(methylthio)-5-(4-bromophenyl)-1H-imidazole | Shorter alkyl chain at S-position | ↓ Metabolic stability |
| 1-(4-chlorophenyl)-5-(4-methoxyphenyl) | Methoxy vs. bromine substituent | ↑ Solubility, ↓ enzyme affinity |
The allylthio group confers superior synthetic versatility compared to methyl/ethyl analogs, enabling late-stage diversification.
Industrial and Research Applications
Medicinal Chemistry
-
Lead candidate for antidiabetic agents (α-glucosidase inhibition)
-
Antimicrobial scaffold (MRSA-targeting derivatives)
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume